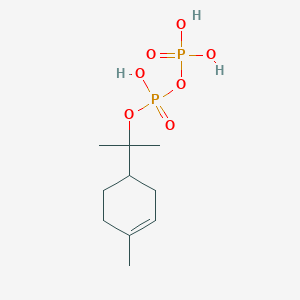

alpha-Terpinyl pyrophosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143563-42-2 |

|---|---|

Molecular Formula |

C10H20O7P2 |

Molecular Weight |

314.21 g/mol |

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-8-4-6-9(7-5-8)10(2,3)16-19(14,15)17-18(11,12)13/h4,9H,5-7H2,1-3H3,(H,14,15)(H2,11,12,13) |

InChI Key |

VPIGSRIRALQQKD-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OP(=O)(O)OP(=O)(O)O |

Synonyms |

alpha-terpinyl pyrophosphate ATOPP |

Origin of Product |

United States |

Enzymatic Mechanisms of Alpha Terpinyl Cation Formation from Prenyl Pyrophosphates

Terpene Synthase (TPS) Catalysis: General Principles

Terpene synthases are remarkable enzymes that catalyze some of the most complex chemical reactions in nature, converting linear prenyl pyrophosphate substrates into a wide array of cyclic and acyclic terpene hydrocarbons. nih.gov The catalytic prowess of these enzymes lies in their ability to control highly reactive carbocation intermediates within a protected active site. morressier.com The active site of a terpene synthase is typically a hydrophobic pocket that enfolds the hydrocarbon tail of the substrate, shielding the reactive intermediates from premature quenching by water or other nucleophiles. nih.gov

The conformation of the substrate upon binding to the enzyme is a critical determinant of the reaction's trajectory, with the enzyme's active site contour guiding the folding of the linear substrate into a conformation that predisposes it to a specific cyclization cascade. nih.govmorressier.com The reaction is initiated by the formation of a carbocation, which then undergoes a series of controlled intramolecular rearrangements, including cyclizations and hydride shifts, before the reaction is terminated, typically by deprotonation or the addition of a nucleophile. nih.gov

The formation of the initial carbocation from prenyl pyrophosphate substrates is a key step in terpene biosynthesis and is primarily accomplished by two major classes of terpene synthases. Class I terpene synthases, which are responsible for the synthesis of the majority of monoterpenes, initiate catalysis through the ionization of the pyrophosphate group from the substrate. nih.govmdpi.com This process involves the cleavage of the carbon-oxygen bond of the prenyl pyrophosphate, generating a highly reactive allylic carbocation and a pyrophosphate anion (PPi). researchgate.netresearchgate.net

This ionization is facilitated by the presence of two highly conserved aspartate-rich motifs within the active site of Class I terpene synthases: the DDxxD motif and the (N,D)D(L,I,V)XSXXXE (NSE/DTE) triad. mdpi.comresearchgate.netacs.org These motifs are crucial for binding the pyrophosphate moiety of the substrate and coordinating the divalent metal ions that are essential for catalysis. researchgate.netacs.org The active site architecture plays a pivotal role in stabilizing the transient carbocation intermediates, thereby guiding the subsequent reaction pathway. researchgate.net

Divalent metal ions, most commonly magnesium (Mg²⁺), are indispensable cofactors for the catalytic activity of Class I terpene synthases. acs.orgnih.govnih.gov These ions play a multifaceted role in facilitating the departure of the pyrophosphate group. Typically, three Mg²⁺ ions are coordinated by the conserved aspartate-rich motifs (DDxxD and NSE/DTE) in the active site. researchgate.netacs.org

The primary functions of these divalent metal ions include:

Neutralizing the negative charge of the pyrophosphate group: The pyrophosphate moiety is strongly negatively charged. The Mg²⁺ ions help to neutralize this charge, making the pyrophosphate a better leaving group. nih.gov

Facilitating the C-O bond cleavage: By coordinating with the oxygen atoms of the pyrophosphate, the Mg²⁺ ions polarize the C-O bond, weakening it and promoting its cleavage to form the carbocation and the pyrophosphate anion. mdpi.com

Positioning and orienting the substrate: The coordination of the Mg²⁺ ions with the pyrophosphate group helps to properly position and orient the substrate within the active site for efficient catalysis. nih.gov

The departure of the pyrophosphate group results in the formation of an intimate ion pair between the carbocation and the pyrophosphate anion, which is stabilized by the Mg²⁺ ions. nih.gov This ion pair is a key feature of the reaction mechanism, and the pyrophosphate anion can act as a proton acceptor in the final step of the reaction.

| Component | Function in Pyrophosphate Departure |

| Class I Terpene Synthase | Provides the active site environment and conserved motifs for catalysis. |

| DDxxD and NSE/DTE Motifs | Bind the pyrophosphate moiety and coordinate divalent metal ions. |

| Divalent Metal Ions (e.g., Mg²⁺) | Neutralize pyrophosphate charge, facilitate C-O bond cleavage, and position the substrate. |

| Pyrophosphate (PPi) | Acts as a leaving group, forming an ion pair with the carbocation. |

Conversion of Geranyl Pyrophosphate to the Alpha-Terpinyl Cation

The formation of the α-terpinyl cation from geranyl pyrophosphate (GPP) is a two-step process that involves an initial isomerization followed by a cyclization reaction. This transformation is a critical branching point in the biosynthesis of a vast number of monoterpenes.

The direct cyclization of geranyl pyrophosphate is stereochemically disfavored. researchgate.net Therefore, the first step in the formation of the α-terpinyl cation is the enzyme-catalyzed isomerization of GPP to its tertiary allylic isomer, linalyl pyrophosphate (LPP). nih.govnih.govlibretexts.org This isomerization proceeds through the ionization of GPP to form a geranyl cation-pyrophosphate anion pair. hebmu.edu.cn The pyrophosphate anion then re-attacks the carbocation at the C3 position, leading to the formation of the LPP intermediate. nih.govhebmu.edu.cn

This isomerization is a syn-isomerization, meaning that the pyrophosphate moiety is added to the same face of the molecule from which it departed. researchgate.netnih.gov The formation of the LPP intermediate is crucial as it introduces a chiral center at C3 and allows for rotation around the C2-C3 single bond, which is necessary to achieve the correct conformation for the subsequent cyclization step. researchgate.net Depending on the enzyme, either the (3R)- or (3S)-enantiomer of LPP is formed, which in turn determines the stereochemistry of the final monoterpene products. nih.gov

Once the linalyl pyrophosphate intermediate is formed and has adopted the appropriate conformation within the active site, it undergoes a second ionization to form a linalyl cation. nih.gov This tertiary carbocation is then poised for the key cyclization step.

The formation of the α-terpinyl cation occurs through a C1,6 cyclization of the linalyl cation. nih.gov In this step, the C1 of the molecule attacks the double bond between C6 and C7, forming a new carbon-carbon bond and a six-membered ring. morressier.com This electrophilic attack results in the formation of the tertiary α-terpinyl cation, with the positive charge located at C8. nih.gov

Cyclization of Linalyl Pyrophosphate to the Alpha-Terpinyl Cation

Stereochemical Control in Alpha-Terpinyl Cation Formation

The three-dimensional structure of the terpene synthase active site plays a crucial role in dictating the stereochemistry of the cyclization cascade. This control is exerted at two key stages: the selection of a specific enantiomer of the acyclic precursor and the enforcement of a precise substrate conformation required for ring closure.

Terpene synthases exhibit remarkable enantioselectivity, often producing a single stereoisomer from an achiral substrate like geranyl pyrophosphate (GPP). This is achieved through the formation of a chiral, enzyme-bound intermediate, typically linalyl pyrophosphate (LPP). The enzyme's active site directs the isomerization of GPP to either the (3R)- or (3S)-LPP enantiomer, which in turn determines the stereochemistry of the subsequent α-terpinyl cation and the final products. researcher.liferesearchgate.net

For instance, (+)-pinene cyclase from Salvia officinalis (sage) catalyzes the cyclization of GPP to (+)-α-pinene. This transformation proceeds through the formation of a bound (3R)-linalyl pyrophosphate intermediate, which then cyclizes to the (4R)-α-terpinyl cation. nih.gov Conversely, the enzyme (-)-pinene (B8432373) cyclase, from the same plant, converts GPP into (-)-α-pinene and (-)-β-pinene via the (3S)-linalyl pyrophosphate intermediate and the subsequent (4S)-α-terpinyl cation. nih.gov Similarly, the formation of (-)-endo-fenchol by fenchol (B156177) cyclase from fennel involves the preferential cyclization of the (3R)-enantiomer of linalyl pyrophosphate. nih.gov This strict stereochemical control ensures the biosynthesis of specific, biologically active monoterpene enantiomers. nih.gov The biocatalytic processes mediated by these enzymes are characterized by high enantioselectivity, which is crucial for the bioactivity of the chiral products. nih.gov

| Enzyme | Substrate | Intermediate Enantiomer | α-Terpinyl Cation Enantiomer | Major Product(s) |

|---|---|---|---|---|

| (+)-Pinene cyclase | Geranyl Pyrophosphate | (3R)-Linalyl Pyrophosphate | (4R)-α-Terpinyl cation | (+)-α-Pinene |

| (-)-Pinene cyclase | Geranyl Pyrophosphate | (3S)-Linalyl Pyrophosphate | (4S)-α-Terpinyl cation | (-)-α-Pinene, (-)-β-Pinene |

| (-)-endo-Fenchol cyclase | Geranyl Pyrophosphate | (3R)-Linalyl Pyrophosphate | Not applicable | (-)-endo-Fenchol |

| (+)-Bornyl pyrophosphate cyclase | Geranyl Pyrophosphate | (3R)-Linalyl Pyrophosphate | Not applicable | (+)-Bornyl pyrophosphate |

For the cyclization to the α-terpinyl cation to occur, the acyclic precursor must adopt a specific folded conformation within the enzyme's active site. The initial isomerization of geranyl pyrophosphate (GPP) to linalyl pyrophosphate (LPP) allows for rotation around the C2-C3 single bond. researchgate.nethebmu.edu.cn This rotation is critical, as it transforms the molecule from a transoid to a cisoid conformation. It is this cisoid conformation of the LPP intermediate that is properly folded for the subsequent nucleophilic attack of the double bond at C6-C7 onto the carbocation at C1, leading to the formation of the six-membered ring of the α-terpinyl cation. hebmu.edu.cn

The enzyme's active site acts as a template, pre-organizing the substrate into this cyclization-competent conformation. acs.org This precise positioning aligns the reactive centers for the regio- and stereoselective carbocation cascade. acs.org Furthermore, after the initial binding of the substrate, conformational changes in the enzyme can occur, leading to the closure of the active site. This sequestration from the bulk solvent is vital to protect the highly reactive carbocation intermediates from being prematurely quenched by water molecules. acs.orgnih.govacs.org The cyclization of the anti, endo-conformer of the bound LPP intermediate is a key step in the formation of bicyclic monoterpenes like the pinenes. researchgate.net

| Precursor | Initial Conformation | Key Conformational Change | Cyclization-Competent Conformer | Resulting Action |

|---|---|---|---|---|

| Geranyl Pyrophosphate (GPP) | Extended | Isomerization to LPP | (Bound LPP) | Allows C2-C3 bond rotation |

| Linalyl Pyrophosphate (LPP) | Transoid | Rotation around C2-C3 bond | Cisoid, anti, endo-conformer | Initiation of cyclization to α-terpinyl cation |

Subsequent Rearrangements and Quenching of the Alpha-Terpinyl Cation

Once formed, the α-terpinyl cation is a high-energy intermediate that rarely persists as the final product. Instead, it serves as a hub, undergoing a variety of enzyme-catalyzed transformations, including hydride and alkyl shifts, to generate a diverse array of monoterpene skeletons. The catalytic cycle concludes with a quenching step, which neutralizes the positive charge and releases the final product from the enzyme.

Hydride shifts are common intramolecular rearrangements in carbocation chemistry, where a hydrogen atom, along with its two bonding electrons, migrates to an adjacent positively charged carbon. libretexts.orgmasterorganicchemistry.com These shifts, typically 1,2-hydride shifts, are thermodynamically driven by the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.orgmasterorganicchemistry.comreddit.com

In monoterpene biosynthesis, hydride shifts are crucial for expanding the structural diversity derived from the initial α-terpinyl cation. nih.gov For example, a 1,2-hydride shift can reposition the positive charge within the six-membered ring, facilitating subsequent cyclizations or quenching reactions at different positions. nih.gov The biosynthesis of bicyclic monoterpenes such as sabinene (B1680474) involves a 1,2-hydride shift in the α-terpinyl cation, which is then followed by a second ring closure to form the sabinyl cation. researchgate.net Complex cascades involving multiple sequential hydride shifts are also known, as seen in the formation of some sesterterpenes. acs.org

| Initial Cation | Type of Shift | Resulting Cation | Example Final Product(s) |

|---|---|---|---|

| α-Terpinyl cation | 1,2-Hydride Shift | Terpinen-4-yl cation | γ-Terpinene, α-Terpinene |

| α-Terpinyl cation | 1,2-Hydride Shift | Sabinyl cation (after 2,6-closure) | Sabinene |

| Secondary Carbocation | 1,2-Hydride Shift | Tertiary Carbocation | Various rearranged terpenes |

In addition to hydride shifts, the carbon skeleton of the α-terpinyl cation and its derivatives can be rearranged through alkyl shifts. A Wagner-Meerwein rearrangement is a specific type of 1,2-alkyl shift involving the migration of an alkyl group to an adjacent carbocation center. wikipedia.orglscollege.ac.in This class of rearrangement is fundamental in terpene chemistry and was first discovered during studies of bicyclic terpenes. wikipedia.orgwordpress.com

These skeletal rearrangements lead to the formation of different ring structures. For example, the pinane (B1207555) skeleton of α-pinene and β-pinene is formed from the α-terpinyl cation via a cyclization that can be considered a type of intramolecular alkyl shift. The related Nametkin rearrangement, which involves the migration of a methyl group, is also observed in certain terpene biosyntheses. wikipedia.org These rearrangements, like hydride shifts, are driven by the formation of a more stable carbocation intermediate and are precisely controlled by the enzyme's active site architecture.

The final step in the biosynthesis of most monoterpenes is the quenching of the carbocation intermediate to yield a stable, neutral product. nih.govresearchgate.net Terpene synthases employ several strategies to achieve this termination of the reaction cascade.

Proton Loss (Deprotonation): This is the most common quenching mechanism, leading to the formation of an olefin (an alkene). An active site base, often a residue like histidine or aspartate, or even the pyrophosphate anion itself, abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. The position of the resulting double bond is determined by which proton is abstracted, a process that is again controlled by the enzyme. This mechanism is responsible for producing the vast majority of olefinic monoterpenes, such as limonene (B3431351), terpinolene, and the pinenes. acs.org

Nucleophilic Attack by Water: If a water molecule is present in the active site at the final stage, it can act as a nucleophile, attacking the carbocation. This results in the formation of a hydroxyl group and thus a terpene alcohol. Subsequent deprotonation of the oxonium ion yields the final alcohol product. α-Terpineol is a classic example of a monoterpene alcohol formed by the quenching of the α-terpinyl cation by a water molecule. nih.gov

Nucleophilic Attack by Pyrophosphate: The pyrophosphate anion (PPi), which is released during the initial ionization of GPP, can remain bound in the active site as a counterion to the carbocation intermediates. nih.gov In some cases, this pyrophosphate anion can re-attack the carbocation in a quenching step. This results in the formation of a phosphorylated terpene, such as bornyl pyrophosphate, the precursor to borneol and camphor.

The specific quenching mechanism employed by a particular terpene synthase is a key determinant of the final product profile of the enzyme. nih.gov

| Quenching Mechanism | Nucleophile/Base | Product Class | Example Product(s) |

|---|---|---|---|

| Proton Loss (Deprotonation) | Active site base, Pyrophosphate | Monoterpene Olefin | Limonene, α-Pinene, γ-Terpinene |

| Nucleophilic attack by Water | Water (H₂O) | Monoterpene Alcohol | α-Terpineol |

| Nucleophilic attack by Pyrophosphate | Pyrophosphate (PPi) | Phosphorylated Monoterpene | Bornyl pyrophosphate |

Structural Biology of Terpene Synthases Facilitating Alpha Terpinyl Cation Chemistry

Overview of Terpenoid Cyclase Protein Folds

Terpenoid cyclases, or synthases (TSs), are broadly categorized into two main classes based on their structural folds and the mechanism used to initiate catalysis. nih.govacs.org Class I terpene synthases activate their acyclic prenyl diphosphate (B83284) substrates (like geranyl pyrophosphate, GPP) through the metal-dependent ionization of the pyrophosphate moiety. nih.govnih.gov This class is directly responsible for generating the carbocation cascade that leads to the α-terpinyl cation. nih.gov Class II synthases, in contrast, initiate catalysis by protonating a double bond or epoxide and possess a different structural fold. nih.govnih.gov

The catalytic domain of Class I terpene synthases is designated as the α-domain. acs.orgnih.gov These enzymes can exhibit several domain architectures:

α domain only: Found in some bacterial terpene synthases like pentalenene (B1246303) synthase. acs.org

αβ domain assembly: Characteristic of many plant synthases, such as tobacco epi-aristolchene synthase. acs.org

αβγ domain assembly: Seen in more complex enzymes like taxadiene synthase from the Pacific yew. acs.org

| Domain Architecture | Description | Example Enzyme |

|---|---|---|

| α Domain | Single catalytic domain representing the Class I fold. | Pentalenene Synthase |

| αβ Domain | A two-domain assembly common in plant terpene synthases. | Epi-aristolochene Synthase |

| αβγ Domain | A three-domain assembly found in complex diterpene synthases. | Taxadiene Synthase |

The characteristic fold of a Class I terpene synthase is the α-fold, which is composed entirely of α-helices arranged in a bundle. acs.orgnih.gov Farnesyl diphosphate synthase is considered the archetype for this structural class. acs.org The structure is an orthogonal bundle of α-helices that creates a deep active site cavity. nih.gov For instance, the structure of cineole synthase from Salvia fruticosa is comprised of 23 α-helices and eight 3₁₀ helices. nih.gov The active site is located within a large cavity formed at the interface of several of these helices. nih.gov This all-alpha-helical architecture is a conserved feature among enzymes that catalyze the formation of the α-terpinyl cation from geranyl pyrophosphate. acs.orgresearchgate.net This structural arrangement is essential for creating a defined reaction chamber that can bind the substrate and stabilize the highly reactive carbocation intermediates formed during catalysis. acs.org

Active Site Architecture and Substrate Binding

The active site of a Class I terpene synthase has a binary architecture, featuring a hydrophilic region that binds the pyrophosphate group of the substrate and a hydrophobic pocket that envelops the hydrocarbon tail. acs.orgacs.org This design is critical for sequestering the reactive carbocation intermediates away from bulk solvent, thereby preventing premature quenching by water. acs.org

The hydrophobic pocket is lined with nonpolar, often aromatic, amino acid residues. acs.orgresearchgate.net The specific shape and contour of this pocket, defined by the positioning of these residues, forces the flexible geranyl pyrophosphate (GPP) substrate to adopt a specific pre-cyclic conformation. nih.govacs.org This initial conformation is crucial as it determines the trajectory of the subsequent cyclization reaction. acs.org For monoterpene synthases, GPP must first isomerize to linalyl diphosphate (LDP), which involves rotation around a C-C single bond to achieve a cisoid conformation necessary for the C1-C6 ring closure that forms the α-terpinyl cation. acs.orgnih.gov The active site architecture guides this folding and holds the substrate in the precise orientation for this cyclization to occur. nih.gov

The initiation of the catalytic cycle depends critically on the interaction between the pyrophosphate (OPP) group of the substrate and the enzyme's active site. nih.gov This interaction is mediated by a trinuclear magnesium ion (Mg²⁺) cluster. nih.govacs.orgresearchgate.net The Mg²⁺ ions are coordinated by two highly conserved, aspartate-rich motifs within the active site: nih.govacs.orgnih.gov

DDXXD motif: The first aspartate-rich motif is essential for binding the divalent metal ions. nih.govnih.gov

NSE/DTE triad: A second conserved motif, typically (N,D)DXX(S,T)XXXE, also participates in coordinating the metal ion cluster and the pyrophosphate substrate. nih.gov

These motifs are located in the hydrophilic portion of the active site. acs.orgacs.org The coordination of the pyrophosphate moiety by the Mg²⁺ cluster provides the electrophilic driving force necessary to weaken the C-O bond, facilitating the departure of the pyrophosphate group and the formation of the initial allylic carbocation, which sets the stage for the cyclization cascade. nih.govnih.gov

| Conserved Motif | Function | Location |

|---|---|---|

| DDXXD | Coordinates the trinuclear Mg²⁺ cluster. nih.govnih.gov | Hydrophilic region of the active site. acs.org |

| NSE/DTE | Assists in coordinating the Mg²⁺ cluster and substrate. nih.gov | Hydrophilic region of the active site. acs.org |

One of the primary mechanisms by which terpene synthases select their specific prenyl diphosphate substrate (e.g., C₁₀ GPP vs. C₁₅ FPP) is by modulating the volume of their active site cavity. nih.govresearchgate.net This principle can be described as a "molecular ruler," where the size and shape of the hydrophobic pocket effectively measure the substrate, accommodating one of a specific length while excluding others. researchgate.netfrontiersin.org Plant sesterterpene synthases (C₂₅), for example, have a significantly larger catalytic pocket than mono-, sesqui-, or diterpene synthases, which is necessary to accommodate the longer geranylfarnesyl pyrophosphate (GFPP) substrate. researchgate.net This size difference is often achieved by shifts in the positions of the helices that form the active site wall, such as an outward shift of helix-G. researchgate.net Therefore, the architecture of the α-helical bundle directly defines the active site volume, which in turn acts as a selective ruler to ensure that only the correct substrate is bound and positioned for catalysis. nih.govresearchgate.net

Conformational Changes during Catalysis

Terpene synthases are not static structures; they undergo significant conformational changes during the catalytic cycle. acs.orgnih.gov The binding of the substrate and its essential Mg²⁺ cofactors triggers these changes, transitioning the enzyme from an open, inactive state to a closed, catalytically competent conformation. nih.govpnas.org These dynamic events are crucial for catalysis, as they properly configure the active site and isolate the reactive intermediates. pnas.org

A critical conformational change is the closure of the active site upon binding of the pyrophosphate moiety and the associated Mg²⁺ cluster. acs.orgnih.gov This induced-fit mechanism effectively caps (B75204) the active site, shielding the highly reactive carbocation intermediates from the external aqueous environment. acs.orgnih.gov Structural studies have shown that specific structural elements, such as flexible loops or entire helices, move to cover the active site entrance. nih.govnih.gov For example, metal binding can trigger a significant conformational change in helix G, causing it to cap the active site. acs.org This closure is essential for preventing the premature quenching of the α-terpinyl cation and other carbocation intermediates by water, ensuring that the complex reaction cascade can proceed to the intended final product. acs.org

Identification of Key Amino Acid Residues in Alpha-Terpinyl Cation Stabilization and Product Determination

The fate of the highly reactive α-terpinyl cation intermediate within the active site of a terpene synthase is dictated by the precise architecture of the catalytic pocket. nih.gov The active site, predominantly lined with non-polar aromatic and aliphatic residues, creates a template that not only binds the flexible substrate but also chaperones the carbocation through a specific sequence of events. nih.govd-nb.info The conformation enforced upon the α-terpinyl cation by the active site architecture is a primary determinant of the final product. nih.gov Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues that are critical for stabilizing this cation and directing the reaction toward a particular product, be it a hydrocarbon olefin or an oxygenated alcohol. researchgate.netresearchgate.net Altering these key residues can lead to changes in catalytic efficiency, a switch in the primary product formed, or even the premature termination of the reaction cascade. d-nb.infonih.gov

Role of Aromatic Residues in Cation-π Interactions

Aromatic amino acid residues—phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp)—play a crucial role in stabilizing the electron-deficient carbocation intermediates formed during terpene biosynthesis. acs.orgresearchgate.net This stabilization is achieved through cation-π interactions, a potent, noncovalent force originating from the electrostatic attraction between the positive charge of the cation and the electron-rich, negative electrostatic potential surface of the aromatic ring. nih.govnih.gov

Within the hydrophobic active site of terpene synthases, the side chains of strategically positioned aromatic residues can surround the substrate. acs.org Upon ionization and formation of the α-terpinyl cation, these aromatic rings provide a stabilizing environment. For instance, in the sesterterpene synthase StvirS, four aromatic side chains (Trp76, Trp154, Trp189, and Phe81) are positioned to stabilize carbocation intermediates via these interactions. acs.org While this example is from a sesterterpene synthase, the principle is fundamental to terpene synthases that handle carbocation intermediates, including those proceeding via the α-terpinyl cation. The precise positioning and nature of these aromatic residues influence the stability and conformation of the cation, thereby guiding the subsequent reaction steps, whether it be further cyclization, rearrangement, deprotonation, or quenching by a nucleophile. nih.govacs.org

Mutagenesis studies targeting these aromatic residues often result in significant changes to the product profile, underscoring their importance in managing the carbocation intermediate. researchgate.netresearchgate.net The replacement of these residues can disrupt the stabilizing cation-π interactions, potentially leading to a less controlled reaction cascade and the formation of alternative products. researchgate.netnih.gov

| Enzyme Class | Key Aromatic Residues | Postulated Role in Cation Stabilization | Reference |

| Sesterterpene Synthase (StvirS) | Trp76, Trp154, Trp189, Phe81 | Positioned to stabilize carbocation intermediates via cation-π interactions within the hydrophobic prenyl-binding pocket. | acs.org |

| General Terpene Synthases | Phenylalanine, Tyrosine, Tryptophan | Provide an electron-rich surface that engages in electrostatic attraction with carbocations, contributing to structural stability and ligand binding. | researchgate.netnih.gov |

Water Management Strategies for Oxygenated Product Formation

The formation of oxygenated monoterpenes, such as α-terpineol, requires the nucleophilic attack of a water molecule on the α-terpinyl cation intermediate. nih.govpnas.org This presents a challenge for the enzyme, which must prevent premature quenching of earlier carbocation intermediates while ensuring that a water molecule is available and correctly positioned to react at the appropriate step. ukri.org Terpene synthase active sites are typically hydrophobic to protect the reactive carbocations from bulk solvent. nih.govnih.gov However, crystal structures reveal that specific water molecules are often strategically positioned within the active site, even in enzymes that produce only hydrocarbon products. nih.govrsc.org

The management of these catalytic water molecules is a critical determinant of product outcome. cardiff.ac.uk Enzymes that produce terpene alcohols have evolved sophisticated strategies to control water's access and reactivity. This is often accomplished by a network of hydrogen bonds involving specific polar amino acid residues that anchor a water molecule in a precise location. nih.gov

A key example is found in bacterial 1,8-cineole synthase (bCinS), which produces the cyclic ether 1,8-cineole via an α-terpineol intermediate. nih.gov In this enzyme, a single asparagine residue, Asn305, has been identified as the critical controller of water attack on the α-terpinyl cation. nih.gov This residue precisely coordinates the water molecule, taming its reactivity until the correct intermediate is formed. nih.gov Mutating this asparagine residue disrupts the water coordination and abolishes the production of α-terpineol and 1,8-cineole. nih.govacs.org Similarly, in other hydroxylating sesquiterpene synthases, tyrosine residues have been implicated in coordinating the water molecule(s) involved in quenching the final carbocation. nih.govacs.org The modification of residues controlling these water networks is a powerful strategy for enzyme engineering, allowing for the rational alteration of product profiles from hydroxylated to non-hydroxylated terpenes. ukri.orgnih.gov

| Enzyme | Key Residue(s) | Function in Water Management | Effect of Mutation | Reference |

| Bacterial 1,8-Cineole Synthase (bCinS) | Asn305 | Controls water attack on the α-terpinyl cation, leading to the α-terpineol intermediate. | Mutation to Alanine or other residues disrupts water coordination and eliminates α-terpineol and 1,8-cineole formation. | nih.govacs.org |

| Patchoulol Synthase (PTS) | Tyr525 | The hydroxyl group is positioned to help coordinate water molecule(s) for carbocation quenching. | Mutation to Phenylalanine (Y525F) resulted in only trace amounts of hydroxylated product, shifting production to sesquiterpene hydrocarbons. | nih.govacs.org |

| Aristolochene Synthase (ATAS) | Ser303, Asn299, Gln151 | Hydrogen bond with trapped active site water molecules, contributing to the active site template that governs intermediate conformation. | Mutations (e.g., S303A, N299A) had modest effects on catalysis but led to the accumulation of intermediates and the formation of alcohol side-products. | nih.gov |

Computational Chemistry Approaches to Elucidating Alpha Terpinyl Cation Pathways

Quantum Chemical Calculations of Carbocation Intermediates and Transition States

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity and stability of the carbocation intermediates and the transition states that connect them along a reaction pathway. These methods model the electronic structure of molecules to determine their energies and properties.

Density Functional Theory (DFT) has been widely applied to study the cyclization of acyclic precursors like geranyl pyrophosphate (GPP) and linalyl pyrophosphate (LPP) to form the α-terpinyl cation and subsequent products. DFT calculations can elucidate the potential energy surface of these reactions, identifying the relative energies of various carbocation intermediates and the energy barriers of the transition states between them.

For instance, DFT studies have been used to investigate the "terpinyl/pinyl/bornyl/camphyl cation conundrum," exploring the intricate rearrangement network that follows the initial cyclization. researchgate.netrsc.org These calculations have shown that the secondary isobornyl carbocation is not a minimum on the potential energy surface during the isomerization of α-pinene to camphene (B42988). researchgate.net Gas-phase DFT calculations have also supported the formation of the 2-bornyl cation via a pinyl cation intermediate, which itself arises from the cyclization of the α-terpinyl cation. researchgate.net

Key findings from DFT applications in the study of α-terpinyl pyrophosphate and related carbocations are summarized in the table below.

| Computational Study Focus | Key Findings | Reference |

| Isomerization Pathways | The secondary isobornyl carbocation is not an energy minimum. | researchgate.net |

| Intermediate Formation | The 2-bornyl cation can be formed from the α-terpinyl cation via a pinyl cation intermediate. | researchgate.net |

| Reaction Mechanisms | Proposed mechanisms for the formation of bornyl diphosphate (B83284) from geranyl diphosphate. | rsc.org |

While DFT is powerful for studying isolated molecules, the enzymatic environment plays a crucial role in dictating reaction pathways. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations address this by treating the reactive core of the system (the substrate and key active site residues) with a high-level quantum mechanical method, while the surrounding protein and solvent are modeled using a more computationally efficient molecular mechanics force field. researchgate.nettandfonline.com

QM/MM simulations have been instrumental in describing the biosynthesis of the (4S)-α-terpinyl carbocation from (3S)-linalyl diphosphate within the active site of (4S)-limonene synthase. tandfonline.com These simulations can provide a detailed mechanistic picture, including the free energy barriers for different reaction steps. tandfonline.com Furthermore, QM/MM studies have identified the 2-bornyl cation as a bifurcation point within the enzyme, leading to either camphene or (+)-bornyl diphosphate. researchgate.net This highlights the enzyme's role in guiding the reaction toward a specific product.

| Simulation Focus | Enzyme System | Key Mechanistic Insight | Reference |

| Carbocation Biosynthesis | (4S)-limonene synthase | Detailed mechanism of (4S)-α-terpinyl carbocation formation from (3S)-linalyl diphosphate. | tandfonline.com |

| Reaction Bifurcation | Terpene Synthase | The 2-bornyl cation is an enzyme-induced bifurcation point. | researchgate.net |

| Intermediate Stability | Generic Terpene Synthase Model | Evaluation of the bornyl cation intermediacy in the gas phase versus within the enzyme. | researchgate.net |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing how the protein's flexibility and conformational changes can influence the catalytic process. By simulating the atomic motions over time, MD can explore how the substrate binds and is positioned within the active site for catalysis.

In the context of terpene synthases, MD simulations can help to understand how the enzyme accommodates the acyclic pyrophosphate substrate and facilitates its cyclization. These simulations can reveal crucial information about the non-polar active site, which is typically lined with alkyl and aromatic residues. The dynamic behavior of these residues can influence the conformation of the substrate and the subsequent carbocation intermediates, thereby guiding the reaction cascade.

Modeling the Role of Pyrophosphate in Manipulating Reaction Pathways

The pyrophosphate (PPi) moiety, which is cleaved from the substrate to initiate the reaction, is not merely a leaving group. Computational studies have highlighted its critical role in managing the reactivity of the carbocation intermediates. After cleavage, the pyrophosphate anion forms a counterion to the carbocation, and its position and interaction with the carbocation are crucial in dictating the reaction's outcome. researchgate.netrsc.orgnih.gov

Quantum chemical studies have explored how the pyrophosphate group can steer reaction trajectories. researchgate.netrsc.org For example, in bornyl diphosphate synthase, the pyrophosphate anion ultimately quenches the final carbocation by re-adding to it, a less common termination step in terpene biosynthesis. researchgate.net The interaction between the carbocation and the pyrophosphate is often described as a series of carbocation:pyrophosphate anion paired intermediates. nih.gov The precise positioning of the pyrophosphate, orchestrated by the enzyme, can prevent undesired rearrangements and guide the carbocation toward the desired product. researchgate.net

Predicting Productive Binding Modes and Catalytic Outcomes

A significant challenge in computational biochemistry is to predict how a substrate will bind to an enzyme in a way that leads to a specific product. This is particularly complex for terpene synthases due to their non-polar active sites and the conformational flexibility of their substrates.

Computational approaches are used to predict the mechanistically relevant binding modes of substrates like geranyl pyrophosphate and the subsequent carbocation intermediates. researchgate.net By understanding how the initial substrate conformation relates to the eventual product, researchers can begin to rationalize the product specificity of different terpene synthases. For example, the conformation of the α-terpinyl carbocation within the active site, and its interaction with both the pyrophosphate anion and surrounding aromatic residues, will determine the subsequent rearrangements and the final terpene product. researchgate.net

Genetic and Transcriptional Regulation of Alpha Terpinyl Pyrophosphate Derived Pathways

Genes Encoding Alpha-Terpinyl Pyrophosphate-Generating Enzymes

The generation of this compound as an intermediate is a critical step in the synthesis of monoterpenes like alpha-terpineol (B3430122). This process is catalyzed by a class of enzymes known as monoterpene synthases, which utilize geranyl pyrophosphate (GPP) as a substrate.

The alpha-terpineol synthase (α-TPS) gene is a key determinant in pathways producing α-terpineol. This enzyme catalyzes the conversion of the acyclic precursor geranyl diphosphate (B83284) (GPP) into α-terpineol, a reaction that proceeds through the formation of an α-terpinyl cation intermediate. mdpi.com The gene has been identified and characterized in various plant species, highlighting its importance in defining the chemical profile of their volatile emissions.

In the grapevine species Vitis vinifera, a functional genomics approach led to the identification of the (-)-α-terpineol synthase gene. nih.govwikipedia.org The enzyme produced is capable of creating multiple products from the GPP substrate. nih.gov Similarly, an α-terpineol synthase has been characterized in Pinus banksiana (Jack pine), where it is involved in the biosynthesis of monoterpenes for oleoresin secretions and volatile emissions, which serve as a defense mechanism against herbivores and pathogens. uniprot.org Research has also explored the microbial production of α-terpineol by expressing the Vitis vinifera α-TPS gene in organisms like Rhodotorula toruloides. frontiersin.org

Studies in different grapevine varieties have established a direct link between the α-TPS gene and the concentration of α-terpineol in grape berries, indicating its regulatory role in the metabolism of this monoterpene. figshare.com

Beyond the specific α-TPS, a broader family of monoterpene synthase (TPS) genes contributes to the diversity of compounds derived from intermediates like the α-terpinyl cation. nih.gov These genes are part of a large family classified into several subfamilies (TPS-a, TPS-b, TPS-g, etc.), with TPS-b and TPS-g primarily responsible for synthesizing monoterpenoids. mdpi.comfrontiersin.org

Many of these enzymes are "multi-product," meaning a single enzyme can produce a variety of terpenes from a single precursor like GPP. nih.gov For instance, research in Freesia x hybrida identified several functional TPS genes; while one was a single-product enzyme forming linalool, others were multi-product enzymes capable of using both GPP and farnesyl diphosphate (FPP) as substrates. nih.gov Similarly, studies on Artemisia annua characterized eight candidate monoterpene synthases that collectively synthesize 18 different monoterpenoid metabolites from GPP, with some exhibiting significant product promiscuity. mdpi.com This enzymatic flexibility is a major source of the vast chemical diversity of terpenes found in plants. These synthases are typically located in the chloroplasts, consistent with the plastidial methylerythritol phosphate (B84403) (MEP) pathway that generates the GPP precursor. nih.govmdpi.com

Transcriptional Regulation of Terpene Synthase Genes

The expression of terpene synthase genes is meticulously regulated at the transcriptional level, allowing plants to control the production of terpenes in specific tissues, at particular developmental stages, and in response to environmental challenges. pnas.org This regulation involves the interaction of transcription factors with specific DNA sequences in the promoter regions of TPS genes.

The promoter is a DNA sequence located upstream of a gene's coding region that controls the initiation of transcription. mdpi.com Analysis of the promoter regions of various TPS genes has revealed the presence of numerous cis-acting regulatory elements. These elements function as binding sites for transcription factors that can either activate or repress gene expression. mdpi.com

Studies on the promoters of TPS genes in species like celery (Apium graveolens) and Dendrobium chrysotoxum have identified a wide array of these elements. frontiersin.orgmdpi.com These regulatory motifs are often associated with responses to various stimuli, including:

Light: Elements such as the G-box and Box 4 motifs are frequently found, suggesting that light is a significant factor in regulating TPS gene expression. frontiersin.orgmdpi.com

Phytohormones: Promoter regions often contain elements responsive to hormones like jasmonic acid (JA), which is known to induce terpene emission in plants like tomato. nih.gov

Stress: Elements related to abiotic and biotic stress responses are also common, underscoring the role of terpenes in plant defense. frontiersin.orgpnas.org

The presence and combination of these elements in the promoter of a specific TPS gene determine its unique expression pattern. nih.gov

Transcription factors (TFs) are proteins that bind to the cis-acting elements in gene promoters to modulate transcription. researchgate.netuva.nl Several families of TFs have been implicated in the regulation of terpene biosynthesis. researchgate.netoup.comresearchgate.net These include:

AP2/ERF (APETALA2/Ethylene-Responsive Factor): Members of this family, such as ORCA3 from Catharanthus roseus, are known to regulate genes involved in terpene indole (B1671886) alkaloid biosynthesis. nih.gov

bHLH (basic Helix-Loop-Helix): In Arabidopsis thaliana, the bHLH transcription factor MYC2 regulates the expression of sesquiterpene synthase genes. nih.govoup.com

MYB (v-myb avian myeloblastosis viral oncogene homolog): This family of TFs is widely involved in the regulation of secondary metabolism. researchgate.net

WRKY: These TFs are often inducible by methyl-jasmonate (MeJA) and have been shown to regulate sesquiterpene synthase genes in cotton and artemisinin (B1665778) biosynthesis in Artemisia annua. nih.gov In Rosa chinensis, RcWRKY70 was found to bind to the promoter of a key gene in the geraniol (B1671447) biosynthesis pathway, acting as a repressor. mdpi.com

bZIP (basic Leucine Zipper): The bZIP factor HY5 has been shown to be a positive regulator of the terpene synthase gene AtTPS03 in Arabidopsis thaliana in response to light. nih.gov

The interaction between these transcription factors and the promoters of TPS genes forms a complex regulatory network that fine-tunes the production of this compound-derived compounds. For example, in Penicillium digitatum, the Zn2Cys6 transcription factor PdTP1 was found to play a crucial role in increasing the production of α-terpineol from limonene (B3431351). nih.gov

Single Nucleotide Polymorphisms (SNPs) and Their Impact on Product Profiles

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals of the same species. kspbtjpb.org These variations are the most common type of genetic polymorphism and can significantly impact gene function and, consequently, an organism's phenotype. kspbtjpb.orgnih.gov When SNPs occur within the coding or regulatory regions of genes, they can alter the resulting protein's activity or change the gene's expression level. nih.govresearchgate.net

In the context of this compound-derived pathways, SNPs within TPS genes can lead to variations in the composition and quantity of terpenes produced. An SNP in the coding region can be non-synonymous, leading to a change in the amino acid sequence of the enzyme, which might alter its catalytic efficiency, substrate specificity, or product profile. frontiersin.org Alternatively, an SNP in a promoter region can affect the binding of a transcription factor, thereby modifying the level of gene expression. researchgate.net

A study on 61 grape accessions investigated the association between SNPs in the α-TPS gene and the α-terpineol content in the berries. figshare.com The researchers identified twenty SNPs within the coding region of the α-TPS gene. Their analysis revealed that specific genotypes at two SNP sites, S133 (T/G) and S1556 (C/T), were associated with functional effects on α-terpineol content. figshare.com For instance, grape varieties with a T/G genotype at position S133 exhibited higher levels of α-terpineol. figshare.com The SNP at position S1556 was also found to have a functional effect related to the regulation of gene transcription. figshare.com These findings demonstrate that natural genetic variations in a key synthase gene can directly influence the final product profile, and such SNP markers could potentially be used in molecular breeding programs to select for desired aroma profiles in crops. figshare.com

The table below summarizes the findings related to SNPs in the grapevine α-TPS gene.

| SNP Locus | Genotype Variation | Observed Impact on α-Terpineol Profile | Potential Mechanism |

|---|---|---|---|

| S133 | T/G | Varieties with the T/G genotype showed higher levels of α-terpineol. | Likely alters enzyme structure or catalytic activity. |

| S1556 | C/T | Associated with a functional effect on α-terpineol content. | Related to the regulation of gene transcription. |

Biotechnological Applications and Pathway Engineering Centered on Alpha Terpinyl Pyrophosphate

Metabolic Engineering Strategies for Enhanced Monoterpenoid Production

Metabolic engineering aims to rationally modify cellular metabolism to overproduce desired compounds. For monoterpenoids derived from alpha-terpinyl pyrophosphate, this involves optimizing the supply of precursors, eliminating competing metabolic pathways, and engineering the terpene synthases themselves for improved activity and specificity.

Engineering Precursor Supply (e.g., IPP, DMAPP, GPP)

The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are produced through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Geranyl pyrophosphate (GPP), the direct precursor to monoterpenes, is formed by the condensation of IPP and DMAPP. Enhancing the intracellular pool of these precursors is a critical strategy for increasing monoterpenoid production.

In microbial hosts like Escherichia coli and Saccharomyces cerevisiae, which are commonly used for metabolic engineering, several strategies have been employed to boost precursor supply:

Overexpression of Pathway Genes: A common approach is to overexpress the genes encoding enzymes in the MVA or MEP pathways. For instance, overexpressing genes for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to increase the metabolic flux towards terpenoid production.

Heterologous Pathway Expression: Introducing a heterologous MVA pathway into E. coli, which naturally uses the MEP pathway, has led to significantly higher production of limonene (B3431351), a monoterpene. This strategy can bypass the native regulation of the MEP pathway.

Balancing IPP and DMAPP Ratios: The ratio of IPP to DMAPP is crucial for efficient GPP synthesis. Overexpression of isopentenyl diphosphate (B83284) isomerase (IDI), the enzyme that interconverts IPP and DMAPP, can be optimized to favor GPP formation.

Engineering Geranyl Diphosphate Synthase (GPPS): The enzyme responsible for GPP synthesis, GPPS, can be engineered or overexpressed to increase the availability of this direct monoterpene precursor.

Table 1: Genetic Modifications to Enhance Precursor Supply for Monoterpenoid Production

| Microorganism | Target Gene(s) | Strategy | Resulting Improvement |

|---|---|---|---|

| Saccharomyces cerevisiae | tHMG1, IDI1, ERG20F96W-N127W | Overexpression of key MVA pathway genes and a mutant FPPS | Increased α-terpineol production. |

| Escherichia coli | Heterologous MVA pathway genes | Introduction of the complete MVA pathway | Limonene titers over 400 mg/L. |

| Saccharomyces cerevisiae | IDI1 | Overexpression of isopentenyl diphosphate isomerase | 3-fold increase in monoterpene production. |

Blocking Downstream Competing Pathways

Once GPP is synthesized, it can be directed towards various metabolic pathways. In S. cerevisiae, for example, GPP is a precursor for farnesyl pyrophosphate (FPP), which is essential for the biosynthesis of sterols, dolichols, and ubiquinone. These pathways compete with monoterpene synthesis for the GPP pool.

To channel more GPP towards the desired monoterpenoid products, researchers employ strategies to block or down-regulate these competing pathways:

Down-regulation of Competing Enzymes: The expression of genes encoding enzymes in competing pathways can be down-regulated. For example, reducing the expression of farnesyl pyrophosphate synthase (FPPS), which converts GPP to FPP, can increase the availability of GPP for monoterpene synthases.

Enzyme Inhibition: While less common in metabolic engineering for production, specific inhibitors could theoretically be used to block competing pathways. However, genetic modifications are generally preferred for creating stable production strains.

Pathway Deletion: In some cases, genes in non-essential competing pathways can be deleted. For instance, in S. cerevisiae, down-regulating the expression of squalene (B77637) synthase (ERG9), a key enzyme in the sterol biosynthesis

Synthetic Biology Approaches for this compound-Derived Compound Production in Microbial Hosts

Yeast Cell Factories (e.g., Saccharomyces cerevisiae, Rhodotorula toruloides)

Yeast, particularly Saccharomyces cerevisiae, serves as a prominent chassis for the production of terpenoids due to its well-characterized genetics and robustness in industrial fermentations. The biosynthesis of monoterpenes derived from this compound in yeast has been a significant focus of metabolic engineering. A primary challenge in producing these C10 compounds is the efficient channeling of the precursor geranyl pyrophosphate (GPP). In S. cerevisiae, the native enzyme farnesyl pyrophosphate (FPP) synthase, Erg20p, primarily converts GPP into FPP, the precursor for essential sterols, thus limiting the GPP pool available for monoterpene synthesis. acs.orgnih.gov

To overcome this limitation, researchers have engineered the Erg20p enzyme. Specific mutations, such as F96W-N127W, can alter its product specificity, favoring the accumulation of GPP. nih.gov For instance, in the production of α-terpineol, overexpression of a mutated ERG20 (ERG20F96W-N127W) along with other rate-limiting genes like tHMG1 and IDI1, increased the α-terpineol titer to 0.83 mg/L in S. cerevisiae. nih.govresearchgate.net Further engineering, such as fusing the mutated Erg20p with an α-terpineol synthase, has been shown to enhance production significantly by promoting substrate channeling. nih.govresearchgate.net One study demonstrated a 2.87-fold increase in α-terpineol production, reaching 2.39 mg/L, after fusing ERG20F96W-N127W with a truncated α-terpineol synthase from Vitis vinifera. nih.govresearchgate.netresearchgate.net Ultimately, through fed-batch fermentation, a titer of 21.88 mg/L of α-terpineol was achieved. nih.govresearchgate.net

Other strategies in S. cerevisiae have included downregulating competing pathways, such as the one leading to sterols by repressing the ERG9 gene, and overexpressing the entire eight-gene mevalonate (MVA) pathway to boost the supply of precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.net These approaches have successfully increased the production of various fragrant terpenoids. mdpi.com

The oleaginous yeast Rhodotorula toruloides has also emerged as a promising host for producing α-terpineol. nih.govfrontiersin.orgresearchgate.net This yeast naturally possesses a robust MVA pathway. nih.govfrontiersin.org Engineering strategies in R. toruloides have focused on modular engineering, including enhancing the precursor supply, blocking downstream pathways, and disrupting competing pathways like lipid synthesis. nih.govfrontiersin.orgresearchgate.net By disrupting a competing pathway and increasing the substrate supply, an engineered strain of R. toruloides achieved an α-terpineol titer of 1.5 mg/L, highlighting the potential of this non-conventional yeast as a platform for monoterpenoid production. nih.govfrontiersin.orgnih.gov

| Host Organism | Engineering Strategy | Target Product | Titer |

| Saccharomyces cerevisiae | Overexpression of tHMG1, IDI1, and ERG20F96W-N127W | α-Terpineol | 0.83 mg/L nih.govresearchgate.net |

| Saccharomyces cerevisiae | Fusion of ERG20F96W-N127W with tVvTS | α-Terpineol | 2.39 mg/L nih.govresearchgate.net |

| Saccharomyces cerevisiae | Fed-batch fermentation of engineered strain | α-Terpineol | 21.88 mg/L nih.govresearchgate.net |

| Rhodotorula toruloides | Competitive pathway disruption and increased substrate supply | α-Terpineol | 1.5 mg/L nih.govfrontiersin.orgnih.gov |

Bacterial Systems (e.g., E. coli)

Escherichia coli is another widely used host for the metabolic engineering of terpenoids. Unlike yeast, E. coli synthesizes its isoprenoid precursors via the methylerythritol 4-phosphate (MEP) pathway. nih.govscribd.com A significant challenge for producing monoterpenes in E. coli is the insufficient supply of GPP, as the native metabolism favors the production of FPP and higher-order prenyl pyrophosphates. mdpi.com

To enhance the production of monoterpenes like α-pinene, which is formed from GPP, researchers have introduced heterologous MVA pathways into E. coli. nih.govmdpi.com This strategy bypasses the native MEP pathway and can lead to a higher flux towards IPP and DMAPP. mdpi.com The introduction of a heterologous MVA pathway, combined with the expression of a suitable GPP synthase (GPPS) and an α-pinene synthase, significantly increased α-pinene production. nih.govmdpi.com In one study, an engineered E. coli strain assembled with a heterologous hybrid MVA pathway, a GPPS, and an α-pinene synthase from Pinus taeda produced 0.97 g/L of α-pinene under fed-batch fermentation conditions. nih.gov

Further optimization of these bacterial systems has involved balancing the expression of pathway enzymes and chromosomal integration of the biosynthetic genes to ensure stable production. frontiersin.org Rational design models have been used to optimize the copy number and integration sites for the pinene expression pathway. frontiersin.org This led to a strain that produced 436.68 mg/L of pinene in a 5-L batch fermenter. frontiersin.orgresearchgate.net

Protein engineering has also been employed. For instance, creating fusion proteins of GPPS and a terpene synthase can enhance production by channeling the GPP substrate directly to the synthase enzyme. mdpi.com This approach increased pinene concentration to 32 mg/L, which was a 6-fold improvement over previous reports at the time. mdpi.com

| Host Organism | Engineering Strategy | Target Product | Titer |

| Escherichia coli | Heterologous MVA pathway, GPPS, and α-pinene synthase | α-Pinene | 0.97 g/L nih.gov |

| Escherichia coli | Chromosomal integration and fermentation optimization | α-Pinene | 436.68 mg/L frontiersin.orgresearchgate.net |

| Escherichia coli | GPPS-Pinene Synthase fusion protein | Pinene | 32 mg/L mdpi.com |

Compartmentalization Strategies (e.g., Peroxisome Targeting)

Compartmentalization of metabolic pathways within specific organelles is a powerful strategy in eukaryotic hosts like yeast to enhance the production of desired compounds. nih.govresearchgate.netdntb.gov.ua This approach can increase the local concentration of substrates and enzymes, isolate the pathway from competing reactions in the cytosol, and mitigate the toxicity of intermediates or final products. nih.govresearchgate.netnih.gov

The peroxisome has emerged as a promising subcellular factory for terpenoid biosynthesis. nih.govresearchgate.net Yeast peroxisomes are particularly advantageous as they can be engineered to harbor heterologous pathways. researchgate.netresearchgate.net Relocating enzymes to the peroxisome can prevent competition for common substrates. researchgate.net For GPP-derived molecules, the supply of GPP is a major limitation in the cytosol due to its rapid conversion to FPP by the sterol pathway. nih.gov By targeting GPP-producing enzymes and a subsequent monoterpene synthase to the peroxisome, the heterologous pathway is insulated from the cytosolic FPP synthase, thereby increasing the availability of GPP for monoterpene production. nih.govresearchgate.net This strategy has been successfully used to improve the biosynthesis of geraniol (B1671447) and other GPP-derived compounds. nih.govescholarship.org

Mitochondria also serve as effective compartments for terpenoid engineering. nih.govnih.gov Targeting enzymes to the mitochondria can take advantage of the organelle's specific precursor pools. nih.gov For instance, by targeting FPP synthase and a sesquiterpene synthase to the mitochondria, researchers achieved an 8- to 20-fold increase in the production of valencene and amorphadiene, respectively, by harnessing the mitochondrial FPP pool. nih.govnih.gov A similar strategy of localizing geraniol biosynthesis in the mitochondria has been proposed to avoid the consumption of the GPP pool by the cytosolic ergosterol pathway. researchgate.net

These compartmentalization strategies offer a sophisticated method to optimize metabolic flux and overcome key limitations in the microbial production of compounds derived from this compound and its precursors. nih.govresearchgate.net

| Organelle | Strategy | Advantage | Example Application |

| Peroxisome | Targeting of GPP synthase and monoterpene synthase | Isolates pathway from cytosolic FPP synthase, increasing GPP availability. nih.govresearchgate.net | Improved production of geraniol and other GPP-derived molecules. nih.govescholarship.org |

| Mitochondria | Targeting of prenyl synthases and terpene synthases | Utilizes organelle-specific precursor pools (e.g., FPP). nih.govnih.gov | 8- to 20-fold increase in valencene and amorphadiene production. nih.govnih.gov |

Advanced Research Methodologies for Alpha Terpinyl Pyrophosphate Research

Cell-Free Enzyme Systems for Mechanistic Studies

Cell-free enzyme systems have emerged as powerful tools for investigating the mechanistic details of terpene synthases, the enzymes responsible for the cyclization of precursors like geranyl pyrophosphate (GPP) into a diverse array of monoterpenes via intermediates such as the alpha-terpinyl cation. These in vitro platforms offer significant advantages over traditional in vivo studies by decoupling enzymatic reactions from the complexities and constraints of a living cell, such as cellular toxicity of terpene products and competing metabolic pathways.

Researchers can construct these systems using either purified enzymes or crude cell extracts from organisms engineered to overexpress specific terpene synthases. This modular approach allows for the systematic investigation of individual enzymatic steps. For instance, by supplying GPP to a cell-free system containing a specific monoterpene synthase, the direct enzymatic products can be isolated and analyzed without interference from other cellular processes. This controlled environment is ideal for studying the precise catalytic mechanism, including the formation and subsequent quenching of carbocation intermediates like the alpha-terpinyl cation.

Cell-free systems also facilitate the rapid prototyping and testing of enzyme variants and biosynthetic pathways. By mixing and matching different enzyme-enriched lysates, researchers can assemble multi-step pathways to produce specific monoterpenes. This flexibility accelerates the discovery and characterization of new terpene synthases and provides a platform to engineer enzymes with novel functionalities. The ability to precisely control substrate and cofactor concentrations in these systems allows for detailed mechanistic and kinetic studies that would be challenging to perform in a cellular context.

Isotope Labeling and Mass Spectrometry for Tracing Biosynthetic Pathways

Isotope labeling, in conjunction with mass spectrometry (MS), is an indispensable technique for tracing the intricate biosynthetic pathways leading to and stemming from alpha-terpinyl pyrophosphate. This method involves feeding isotopically labeled precursors, such as ¹³C- or ²H (deuterium)-labeled glucose or mevalonate (B85504), to a biological system (either in vivo or in a cell-free system) and then analyzing the resulting terpene products to determine the position and extent of isotope incorporation.

By analyzing the mass spectra of the terpene products, researchers can deduce the pathways of carbon atoms from the initial precursor to the final cyclized molecule. This provides direct evidence for proposed reaction mechanisms, including the complex carbocation rearrangements that are characteristic of terpene biosynthesis. For example, deuterium labeling can elucidate the stereochemistry of protonation and deprotonation steps and reveal hydride shifts that occur during the cyclization cascade initiated from GPP.

Advanced mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allow for the separation and identification of individual terpene isomers and the precise measurement of their isotopic composition. This level of detail is crucial for distinguishing between different potential biosynthetic routes and for understanding how a single precursor like GPP can be converted into a wide variety of monoterpene skeletons. These labeling studies have been instrumental in confirming the role of intermediates like the alpha-terpinyl cation and in mapping the complex network of reactions catalyzed by terpene synthases.

Site-Directed Mutagenesis for Functional Characterization

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the structure-function relationships of terpene synthases at the amino acid level. By systematically replacing specific amino acid residues within the enzyme's active site, researchers can probe their roles in substrate binding, catalysis, and determination of product specificity. This approach has been crucial in understanding how terpene synthases control the complex cyclization of GPP and the fate of the resulting this compound intermediate.

The active site of a terpene synthase creates a specific chemical environment that guides the folding of the GPP substrate and stabilizes the highly reactive carbocation intermediates. Mutagenesis studies have identified key residues that influence the product outcome. For example, altering a single amino acid can change the product profile of a terpene synthase, causing it to produce a different set of monoterpenes. rsc.org This demonstrates the critical role of the active site's shape and electrostatic environment in directing the cyclization cascade.

By combining site-directed mutagenesis with structural modeling and product analysis, scientists can map the functional regions of terpene synthases. For instance, studies have shown that mutating residues in conserved motifs, such as the DDxxD motif involved in binding the diphosphate (B83284) moiety of the substrate, can significantly impact catalytic efficiency. nih.govbondxray.org Similarly, altering hydrophobic residues that line the active site cavity can change the conformation of the substrate and intermediates, leading to the formation of different cyclic products. These experiments provide invaluable insights into how subtle changes in protein structure can lead to the vast diversity of terpene structures found in nature.

Table 1: Examples of Site-Directed Mutagenesis Studies on Terpene Synthases This table is interactive. Click on the headers to sort.

| Enzyme | Original Major Product(s) | Targeted Residue(s) | Mutant Major Product(s) | Key Finding |

|---|---|---|---|---|

| 1,8-Cineole Synthase | 1,8-Cineole, α-Terpineol | Asn-338 | Sabinene (B1680474), Limonene (B3431351) | Asn-338 is critical for the activation of a water molecule required for hydroxylation of the α-terpinyl cation. rsc.org |

| Maize TPS4 | 7-epi-Sesquithujene, β-Bisabolene | 17 active site residues | (E)-β-Farnesene, (E)-α-Bergamotene | Product specificity is determined by a combination of amino acids within and adjacent to the active site cavity. nih.gov |

| Pentalenene (B1246303) Synthase | Pentalenene | Thr-182 | Varied sesquiterpenes | The T182 residue is crucial for stabilizing carbocation intermediates and guiding regioselectivity. bondxray.orgnih.gov |

Enzyme Assays (GC/MS, GC/MS-based kinetic analyses)

Enzyme assays are fundamental to characterizing the function of terpene synthases, and gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique employed. These assays allow for the precise identification and quantification of the volatile terpene products generated from the enzymatic conversion of substrates like GPP.

A typical in vitro enzyme assay involves incubating the purified recombinant terpene synthase with its substrate (e.g., GPP) in a buffered solution containing a required divalent metal cofactor, usually Mg²⁺ or Mn²⁺. After a specific incubation period, the volatile terpene products are extracted using an organic solvent. This extract is then injected into the GC-MS system. The gas chromatograph separates the different terpene compounds based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which fragments the molecules and generates a unique mass spectrum, acting as a chemical fingerprint for identification. By comparing the retention times and mass spectra to those of authentic standards, the products of the enzymatic reaction can be unequivocally identified. rcsb.orgnih.govresearchgate.netspringerprofessional.de

GC-MS is also a vital tool for performing steady-state kinetic analyses of terpene synthases. To determine kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), a series of assays are conducted with varying substrate concentrations. The initial velocity of the reaction at each substrate concentration is measured by quantifying the amount of product formed over a set period. This data can then be plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate Vmax and Km. rsc.orgnih.gov The kcat value, or turnover number, is subsequently derived from Vmax and the total enzyme concentration. This simplified and sensitive GC-MS-based assay provides a standardized method for detailed kinetic characterization, supplanting older, more cumbersome methods that often relied on radiolabeled substrates. rcsb.org

Table 2: Key Parameters Determined from Terpene Synthase Enzyme Assays This table is interactive. Click on the headers to sort.

| Parameter | Description | Significance |

|---|---|---|

| Product Profile | The identity and relative abundance of all terpenes produced by the enzyme. | Defines the function and specificity of the terpene synthase. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate; a lower Km signifies higher affinity. rsc.org |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Reflects the catalytic capacity of the enzyme under specific conditions. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the intrinsic catalytic efficiency of the enzyme. rsc.org |

| kcat/Km | The specificity constant or catalytic efficiency. | A measure of how efficiently an enzyme converts a substrate into product, considering both binding and catalysis. |

Structural Determination Techniques (e.g., X-ray Crystallography of Enzyme-Ligand Complexes)

Structural determination techniques, particularly X-ray crystallography, have provided profound insights into the catalytic mechanisms of terpene synthases. By determining the three-dimensional atomic structure of these enzymes, researchers can visualize the active site architecture and understand how it orchestrates the complex cyclization reactions.

A major breakthrough in understanding terpene synthase function has been the crystallization of enzyme-ligand complexes. Since the substrates and carbocation intermediates are transient, stable, non-reactive substrate analogs are often used to capture a snapshot of the enzyme's active state. rsc.orgpnas.orgnih.gov Fluorinated substrate analogs, for example, can bind to the active site without undergoing the full reaction, allowing for the determination of the crystal structure of the enzyme-substrate complex. pnas.orgnih.gov These structures reveal the precise conformation of the substrate as it binds within the active site and the network of interactions with surrounding amino acid residues that position it for catalysis.

Crystal structures of monoterpene synthases, such as limonene synthase, have revealed a characteristic helical fold and a deep active site pocket. pnas.org The structures of these enzymes complexed with substrate or intermediate analogs have confirmed the importance of specific residues in coordinating the pyrophosphate moiety of the substrate and in stabilizing the carbocation intermediates through electrostatic and hydrophobic interactions. These structural blueprints are invaluable for interpreting the results of site-directed mutagenesis studies and for providing a rational basis for protein engineering efforts aimed at altering the product specificity of these versatile enzymes. The detailed view afforded by X-ray crystallography provides a static but essential picture that complements the dynamic information gained from other methodologies. nih.gov

Q & A

Q. What is the role of alpha-terpinyl pyrophosphate in terpene biosynthesis, and how can its presence be experimentally verified?

this compound (α-TPP) is a key intermediate in monoterpene biosynthesis, serving as a precursor for compounds like limonene and terpinene. To verify its presence, researchers often employ gas chromatography-mass spectrometry (GC-MS) to profile terpene intermediates in plant extracts or microbial systems. Additionally, radiolabeled precursor feeding assays (e.g., using -mevalonate) can track its incorporation into downstream products. Enzyme activity assays with recombinant terpene synthases (e.g., E3/E4 in ) further confirm its role in specific pathways .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Quantification requires separation techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity. Sample preparation often involves liquid-liquid extraction with solvents like hexane or ethyl acetate to isolate non-polar intermediates. For dynamic pathway analysis, stable isotope labeling (e.g., -glucose) paired with fluxomics provides temporal resolution of α-TPP pools .

Q. How can researchers design experiments to study α-TPP’s enzymatic regulation in plant models?

Experimental designs should include transcriptomic profiling (RNA-seq) to identify co-expressed genes (e.g., geranylgeranyl pyrophosphate synthase or GGPS in ) and knockout/overexpression mutants to validate enzyme function. Pairing qRT-PCR with enzyme activity assays under varying abiotic stresses (e.g., salinity) can elucidate regulatory mechanisms. Ensure controls include wild-type and vector-only lines to isolate target effects .

Advanced Research Questions

Q. How do competing enzymatic pathways influence α-TPP flux, and what methods resolve such metabolic conflicts?

Enzymes like E1 and E2 () compete for precursors (e.g., linalyl pyrophosphate), diverting flux toward α-TPP or alternative terpenes. To resolve conflicts, use computational flux balance analysis (FBA) or -metabolic flux analysis to model pathway dynamics. In vitro reconstitution of enzyme mixtures under controlled substrate concentrations can empirically quantify competition kinetics .

Q. What strategies address contradictions in α-TPP bioavailability or stability data across studies?

Discrepancies often arise from differences in pH, matrix complexity, or assay sensitivity. Apply chelation stability assays (e.g., simulating intestinal pH as in ) to test α-TPP’s solubility under physiologically relevant conditions. Cross-validate findings using orthogonal methods: compare GC-MS data with enzymatic recycling assays or nuclear magnetic resonance (NMR) .

Q. How can researchers prioritize literature gaps when studying α-TPP’s ecological or toxicological roles?

Follow structured frameworks like the PECO (Population, Exposure, Comparator, Outcome) or PICOT (Population, Intervention, Comparison, Outcome, Time) models ( ) to define search terms. Prioritize data from peer-reviewed toxicological profiles (e.g., ATSDR guidelines in ) and use heat maps () to visualize hazard data gaps. Supplement with gray literature screening protocols to capture unpublished industrial data .

Q. What advanced techniques elucidate α-TPP’s interaction with transfer proteins or membranes?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities between α-TPP and carrier proteins (e.g., transferrin). For membrane interactions, use Langmuir monolayer assays or molecular dynamics simulations to model lipid bilayer penetration. In vivo imaging (e.g., fluorescence-labeled α-TPP analogs) tracks subcellular localization in real time .

Methodological Considerations

- Data Contradiction Analysis : Apply weight-of-evidence frameworks () to rank studies by reliability (e.g., OECD-compliant assays vs. exploratory findings). Use meta-analysis tools to statistically reconcile variability in enzyme kinetic parameters (e.g., , ) .

- Ethical and Technical Validation : For in vivo studies, adhere to institutional guidelines for euthanasia and sample collection (as in ). Validate α-TPP extraction protocols using spike-recovery experiments with internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.